Sitafloxacin hydrate
Overview
Description
Sitafloxacin hydrate is a fluoroquinolone antibiotic . It is particularly active against Gram-positive bacteria such as pneumococci . It shows promise in the treatment of Buruli ulcer . The molecule was identified by Daiichi Sankyo Co., which brought ofloxacin and levofloxacin to the market . Sitafloxacin is currently marketed in Japan by Daiichi Sankyo under the tradename Gracevit .
Synthesis Analysis
The synthesis of Sitafloxacin involves the hydrolysis of ester in hydrochloric acid solution, followed by condensation with (S)-N- ((oxoboryl) methylene)-5-azaspiro [2.4]heptan-7-amine . The structure of Sitafloxacin was characterized by 1H NMR, 13C NMR, IR, MS and elemental analysis .Molecular Structure Analysis
Single-crystal X-ray structural analysis showed that two Sitafloxacin molecules and four water molecule sites were contained in an asymmetric unit . Sitafloxacin molecules formed a channel structure where water molecules were included .Chemical Reactions Analysis
Sitafloxacin hydrate is soluble in DMSO but insoluble in water and ethanol .Physical And Chemical Properties Analysis
Sitafloxacin hydrate has a molecular weight of 427.8 . It is insoluble in water and ethanol, but it is soluble in DMSO .Scientific Research Applications
1. Treatment of Acute Bacterial Infection
- Summary of Application : Sitafloxacin has been used in the treatment of acute bacterial infections. A meta-analysis was conducted to assess the efficacy and safety of sitafloxacin in treating these infections .
- Methods of Application : The study involved searching PubMed, Embase, and Cochrane databases for randomized controlled trials (RCTs) evaluating sitafloxacin and comparators in the treatment of acute bacterial infections .
- Results : The clinical response rate of sitafloxacin in the treatment of acute bacterial infections was 94.6%, which was noninferior to that of the comparator (92.5%). The microbiological response of sitafloxacin was 82.0%, which was noninferior to that of the comparator (77.8%). The risk of treatment-emergent adverse event (TEAE), drug-related TEAE, and all-cause mortality were similar between sitafloxacin and the comparators .
2. Treatment of Respiratory and Urinary Tract Infections
- Summary of Application : Sitafloxacin has been used in the treatment of respiratory tract infections and urinary tract infections .
- Methods of Application : The study involved clinical trials of patients with pneumonia and urinary tract infections .
- Results : Sitafloxacin has demonstrated activity against clinical isolates of Klebsiella pneumoniae (including about 67% of strains producing extended-spectrum, beta-lactamases and resistant to ciprofloxacin), Enterobacter cloacae, Pseudomonas aeruginosa with some activity against quinolone-resistant strains and Acinetobacter baumannii .
3. Treatment of Complicated Urinary Tract Infection
- Summary of Application : Sitafloxacin has been used in the treatment of complicated urinary tract infection (cUTI) and acute pyelonephritis (APN) .
- Methods of Application : The study involved randomized controlled trials (RCTs) evaluating sitafloxacin and comparators in the treatment of cUTI/APN .
- Results : For patients with cUTI/APN, the clinical response rate of sitafloxacin and the comparator was 96.9% and 91.3%, respectively .
4. Treatment of Pneumonia
- Summary of Application : Sitafloxacin has been used in the treatment of pneumonia .
- Methods of Application : The study involved randomized controlled trials (RCTs) evaluating sitafloxacin and comparators in the treatment of pneumonia .
- Results : For patients with pneumonia, the clinical response rate of sitafloxacin was 88.6%, which was comparable to that of the comparator .
3. Treatment of Complicated Urinary Tract Infection
- Summary of Application : Sitafloxacin has been used in the treatment of complicated urinary tract infection (cUTI) and acute pyelonephritis (APN) .
- Methods of Application : The study involved randomized controlled trials (RCTs) evaluating sitafloxacin and comparators in the treatment of cUTI/APN .
- Results : For patients with cUTI/APN, the clinical response rate of sitafloxacin and the comparator was 96.9% and 91.3%, respectively .
4. Treatment of Pneumonia
- Summary of Application : Sitafloxacin has been used in the treatment of pneumonia .
- Methods of Application : The study involved randomized controlled trials (RCTs) evaluating sitafloxacin and comparators in the treatment of pneumonia .
- Results : For patients with pneumonia, the clinical response rate of sitafloxacin was 88.6%, which was comparable to that of the comparator .
Safety And Hazards
properties
IUPAC Name |
7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF2N3O3.H2O/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19;/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28);1H2/t10-,12+,13+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCJYRJLOUSQBW-JJZGMWGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC12CN(C[C@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@@H]5C[C@@H]5F)F.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClF2N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sitafloxacin hydrate | |
CAS RN |
163253-37-0 | |
Record name | Sitafloxacin monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163253370 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SITAFLOXACIN MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45IP57B62B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.